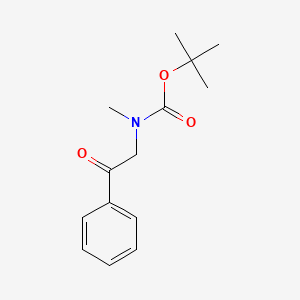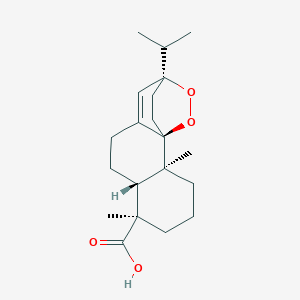
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester (Methylcarbamate) is a synthetic organic compound that has a wide range of applications in chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid that is soluble in water and various organic solvents. Methylcarbamate is a versatile compound that can be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, methylcarbamate has been used as a reagent in the synthesis of compounds with biological activity, including antimicrobial and anti-inflammatory agents.
科学的研究の応用
Biodegradation and Environmental Fate
Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, similar to other ether oxygenates like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), has been studied for its environmental fate and biodegradability. These compounds are used as gasoline oxygenates to enhance fuel performance and reduce emissions. Research has focused on the biodegradation pathways and the microorganisms capable of degrading these substances in soil and groundwater environments. ETBE and MTBE biodegradation involves aerobic processes through initial hydroxylation, forming intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), with identified genes facilitating their transformation. However, the anaerobic biodegradation potential remains less understood, highlighting the need for further study to improve bioremediation strategies for ether oxygenate-contaminated sites (Thornton et al., 2020) (Schmidt et al., 2004).
Toxicological Review
The toxicological profiles of similar substances, such as ethyl tertiary-butyl ether (ETBE), provide insight into the potential health effects of related carbamic acid esters. ETBE, used as a fuel additive, exhibits low acute toxicity and is not considered irritant or sensitizing at normal exposure levels. Its primary metabolites, tertiary-butyl alcohol (TBA) and acetaldehyde, are rapidly metabolized and excreted, with no significant accumulation in the body. Chronic toxicity studies have shown that ETBE has a relatively high no-observed-adverse-effect level (NOAEL), indicating its low risk profile under typical exposure conditions. However, specific effects on the kidney and liver have been observed in animal studies, necessitating further research to understand the implications for human health and safety (Mcgregor, 2007).
Chemical Communication and Behavior Modulation in Insects
Research into the chemical communication mechanisms within insect populations, such as honeybees, reveals the complex roles of naturally occurring carbamic acid esters and similar compounds in modulating behavior and social organization. Pheromones, including various esters, play critical roles in attracting worker bees, inhibiting ovary development, and coordinating defensive behaviors. Understanding these chemical signaling pathways offers insights into the development of environmentally friendly pest management strategies and the conservation of beneficial insect species (Trhlin & Rajchard, 2018).
特性
IUPAC Name |
tert-butyl N-methyl-N-phenacylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKSNAFHIMNMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188759 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77184-10-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77184-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-phenylpropanamide](/img/structure/B1179590.png)